molecular formula C12H10N4OS B2364550 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-32-5

6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2364550
CAS No.: 877630-32-5
M. Wt: 258.3
InChI Key: BHUMWXXUPCFFMA-UHFFFAOYSA-N
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Description

6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both pyrazole and pyrimidine rings in its structure makes it a versatile scaffold for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding pyrazolopyrimidine.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated pyrazolopyrimidine.

    Substitution: Various substituted pyrazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 4-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(6H)-one
  • 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the specific positioning of the benzylthio group, which can influence its biological activity and chemical reactivity. This positioning allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Properties

IUPAC Name

6-benzylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c17-11-9-6-13-16-10(9)14-12(15-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUMWXXUPCFFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C=NN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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